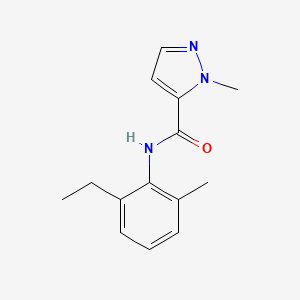

4-fluoro-N-(2-methyl-4-nitrophenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

- The synthesis of related compounds, such as N-{[(4-nitrophenyl)amino]methyl}benzamide and other benzamide derivatives, typically involves reactions with specific reagents like triethylammonium chloride and 4-nitroaniline in aqueous media. These processes are characterized using spectroscopic methods like 1H-NMR, 13C-NMR, and FTIR spectroscopy (Buzarevski et al., 2014).

Molecular Structure Analysis

- Studies on similar benzamide structures, such as 2-Nitro-N-(4-nitrophenyl)benzamide, have revealed detailed crystal structures. These compounds crystallize in specific space groups, and their molecular structure is determined using single-crystal X-ray diffraction data (Saeed et al., 2008).

Chemical Reactions and Properties

- Benzamide derivatives have been synthesized via various chemical reactions, including ring-opening reactions and treatments with different acids in the presence of catalysts. These reactions are often characterized using spectroscopic techniques and crystal X-ray diffraction (Mohammed Ayoob & Emam Hawaiz, 2023).

Physical Properties Analysis

- The physical properties of related compounds are typically investigated through vibrational spectroscopic studies. For instance, Fourier transform infrared (FT-IR) and FT-Raman spectra of 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide have been recorded and analyzed, providing insights into molecular vibrations and interactions (Ushakumari et al., 2008).

Chemical Properties Analysis

- The chemical properties of benzamide derivatives are often explored in the context of their potential biological activities. For example, some N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, indicating a broad spectrum of activity against various microorganisms (Ertan et al., 2007).

Scientific Research Applications

Vibrational Spectroscopy and Quantum Chemistry : Ushakumari et al. (2008) studied the Fourier transform infrared (FT-IR) and FT-Raman spectra of a closely related compound, 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide. They analyzed its vibrational wavenumbers and corresponding assignments using the Gaussian03 set of quantum chemistry codes, revealing insights into the molecular structure and interactions of such compounds (Ushakumari et al., 2008).

Alzheimer's Disease Research : Kepe et al. (2006) utilized a derivative of 4-fluoro-N-(2-methyl-4-nitrophenyl)benzamide in conjunction with positron emission tomography (PET) to quantify serotonin 1A (5-HT1A) receptor densities in the brains of Alzheimer's disease patients. This research highlights the compound's potential in neuroimaging and understanding neurological disorders (Kepe et al., 2006).

Radiolabeled Compounds for Imaging : Lang et al. (1999) synthesized fluorinated derivatives of WAY 100635 for imaging serotonin 1A receptors. This study demonstrates the application of such compounds in developing radiotracers for medical imaging, particularly in studying brain functions (Lang et al., 1999).

Amyloid Plaque Imaging in Alzheimer's Disease : Serdons et al. (2009) synthesized and evaluated fluorine-18 labeled 2-phenylbenzothiazoles, a class of compounds related to this compound, as potential imaging agents for amyloid plaques in Alzheimer's disease. This research is crucial in the early diagnosis and treatment monitoring of Alzheimer's disease (Serdons et al., 2009).

Cancer Research and Drug Development : A paper by Anzini et al. (2008) explored the use of a derivative of this compound in the context of cancer research, demonstrating its potential as a novel chemotherapeutic strategy for cancers insensitive to traditional antitumor agents (Anzini et al., 2008).

Solid-Phase Synthesis Applications : A study by Lee et al. (1999) described the solid-phase synthesis of compounds involving 4-fluoro-3-nitrobenzoic acid, showcasing the utility of such compounds in facilitating efficient and versatile synthetic methodologies (Lee et al., 1999).

properties

IUPAC Name |

4-fluoro-N-(2-methyl-4-nitrophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2O3/c1-9-8-12(17(19)20)6-7-13(9)16-14(18)10-2-4-11(15)5-3-10/h2-8H,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQOZMCVNNKGVPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301259613 |

Source

|

| Record name | 4-Fluoro-N-(2-methyl-4-nitrophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301259613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

306743-50-0 |

Source

|

| Record name | 4-Fluoro-N-(2-methyl-4-nitrophenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306743-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-N-(2-methyl-4-nitrophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301259613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-1H-indazole](/img/structure/B5501805.png)

![5-[(cyclopentylamino)sulfonyl]-4'-(hydroxymethyl)biphenyl-3-carboxylic acid](/img/structure/B5501814.png)

![5-{4-[3-(4-tert-butylphenoxy)propoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5501819.png)

![3-methyl-7-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5501823.png)

![4-{4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5501837.png)

![N-(4-tert-butyl-1,3-thiazol-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B5501846.png)

![2-{[(2-chlorophenoxy)acetyl]amino}-5-methylbenzoic acid](/img/structure/B5501850.png)

![4-{2-[4-(dimethylamino)phenyl]vinyl}-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5501852.png)

![3,7-dimethyl-11-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5501864.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[3-(2-methoxyphenyl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5501872.png)

![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-{[methyl(2-thienylmethyl)amino]methyl}piperidin-2-one](/img/structure/B5501879.png)